N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
NC03 is a PI4K2A inhibitor which decreases the PI4P pools in Golgi and endosomes.
Scientific Research Applications
Antimicrobial and Hemolytic Agents
- A study synthesized derivatives of the compound and evaluated them as potential antimicrobial and hemolytic agents. The compounds showed activity against selected microbial species, with variable effectiveness relative to reference standards. Some derivatives exhibited less toxicity and were suggested for further biological screening (Rehman et al., 2016).
Enzyme Inhibition Studies
- Research focused on investigating the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. Most compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. This highlights their potential in relevant therapeutic applications (Abbasi et al., 2019).
Antibacterial Potential
- Several studies synthesized N-substituted derivatives of the compound and evaluated their antibacterial potential. These compounds demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This indicates their significance in developing new antibacterial agents (Abbasi et al., 2016).
Anti-Diabetic Agents
- A series of derivatives were synthesized and evaluated for their anti-diabetic potentials. The compounds showed weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
properties
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
---|---|
Molecular Formula |
C21H21N3O7S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide |
InChI |
InChI=1S/C21H21N3O7S/c1-26-16-8-12(9-17(27-2)19(16)28-3)20-23-24-21(31-20)32-11-18(25)22-13-4-5-14-15(10-13)30-7-6-29-14/h4-5,8-10H,6-7,11H2,1-3H3,(H,22,25) |
InChI Key |
RBXOMDTTWFHGND-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C2OCCOC2=C1)CSC3=NN=C(C4=CC(OC)=C(OC)C(OC)=C4)O3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NC-03; NC 03; NC03 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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